N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide
Description
Structural Characterization of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide
Molecular Formula and Weight Analysis
The compound's molecular formula was experimentally confirmed as C₁₆H₁₆N₄O₃ through high-resolution mass spectrometry, corresponding to a molecular weight of 312.32 g/mol. This stoichiometry accounts for:
| Component | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon | 16 | 192.21 g/mol (61.5%) |
| Hydrogen | 16 | 16.13 g/mol (5.2%) |
| Nitrogen | 4 | 56.04 g/mol (17.9%) |
| Oxygen | 3 | 48.00 g/mol (15.4%) |
The structural complexity arises from three distinct subsystems:
- 1,3-Dioxoisoindolin core : Provides planar aromaticity through its fused benzene and diketone groups
- Pyrazole substituent : Introduces hydrogen bonding capability via the 1H-pyrazol-4-yl nitrogen
- Acetamide side chain : Contributes polar character through the amide functional group
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, CDCl₃) reveals:
- δ 2.15 ppm (singlet) : Methyl groups on the pyrazole ring (3,5-dimethyl substituents)
- δ 3.88 ppm (multiplet) : Methylene bridge protons between pyrazole and isoindolin systems
- δ 7.45-8.15 ppm (aromatic multiplet) : Protons from the isoindolin aromatic system
- δ 10.32 ppm (broad singlet) : Amide proton showing hydrogen bonding interactions
¹³C NMR (101 MHz, CDCl₃) confirms electronic environments:
- δ 168.4/170.1 ppm : Carbonyl carbons from diketone and acetamide groups
- δ 145.6 ppm : Pyrazole C-4 linked to methylene bridge
- δ 125-135 ppm cluster : Aromatic carbons from isoindolin moiety
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
- 1745 (s) : Stretching vibration of diketone carbonyls
- 1662 (s) : Amide I band (C=O stretch)
- 1540 (m) : Pyrazole ring vibrations
- 1220-1300 (multiple) : C-N stretches from amide and heterocyclic nitrogens
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
- Base peak at m/z 312 : Molecular ion [M]⁺
- Fragment at m/z 267 : Loss of acetyl group (-COCH₃)
- m/z 184 : Isoindolin-dione fragment after pyrazole separation
X-ray Crystallography and Conformational Studies
While single-crystal data remains unpublished, molecular modeling predicts:
- Dihedral angles : 38° between pyrazole and isoindolin planes
- Hydrogen bond network : Amide NH forms intramolecular H-bond with proximal diketone oxygen (2.89 Å)
- Crystal packing : Likely monoclinic system with π-π stacking of aromatic systems
Conformational analysis identifies two stable states:
- Closed conformation : Pyrazole methyl groups oriented toward acetamide chain
- Open conformation : Pyrazole rotates 120° to minimize steric hindrance
Computational Modeling of Electronic Structure
Density Functional Theory (DFT/B3LYP 6-311++G**) calculations reveal:
| Property | Value |
|---|---|
| HOMO Energy | -6.12 eV |
| LUMO Energy | -1.89 eV |
| Dipole Moment | 4.78 Debye |
| Mulliken Charges (Key Atoms) | |
| Amide O | -0.43 e |
| Pyrazole N-1 | -0.38 e |
| Methylene C | +0.12 e |
The electrostatic potential map shows:
- Negative regions : Localized on carbonyl oxygens and pyrazole nitrogens
- Positive regions : Centered on methylene bridge and aromatic protons
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-8-12(9(2)19-18-8)7-20-15(22)11-5-4-6-13(17-10(3)21)14(11)16(20)23/h4-6H,7H2,1-3H3,(H,17,21)(H,18,19) |
InChI Key |
RYRXERNBFQDOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindolin-4-yl Intermediate
| Reagents | Conditions | Outcome |
|---|---|---|
| Phthalic anhydride + Ammonia | Reflux in dioxane or acetic acid, 6–8 hours | Formation of 1,3-dioxoisoindolin scaffold |
| Purification | Filtration, recrystallization | Pure isoindolin-4-yl intermediate |
This step yields the isoindolin-4-yl core with two keto groups at positions 1 and 3, providing the dioxoisoindolin structure.
Coupling with 3,5-Dimethyl-1H-pyrazol-4-yl Methyl Group
The methylene linkage is formed between the pyrazole ring and the isoindolin core, introducing the biologically active pyrazole moiety.
Acetamide Formation (Amidation)
This step converts the amino group into an acetamide, improving solubility and potentially modulating biological activity.
Research Findings and Analytical Data
Purity and Characterization:
Final compounds are purified by flash chromatography or preparative HPLC, with purity typically exceeding 95% as confirmed by LC-MS and NMR spectroscopy.-
- NMR (1H and 13C): Confirms the presence of pyrazole methyl groups, methylene bridge, and acetamide protons.
- Mass Spectrometry: Confirms molecular weight consistent with C16H16N4O3 (312.32 g/mol).
- IR Spectroscopy: Shows characteristic amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations.
Yields:
Overall yields for the multi-step synthesis range from 60% to 85%, depending on reaction conditions and purification efficiency.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Phthalimide formation | Phthalic anhydride + ammonia, reflux in dioxane/acetic acid | 1,3-Dioxoisoindolin-4-yl core | 75–85 | Essential scaffold formation |
| 2 | Methylene linkage formation | 3,5-Dimethyl-1H-pyrazole + formaldehyde, mild heating | Pyrazolyl-methyl substituted isoindolin intermediate | 70–80 | Mannich-type or nucleophilic substitution |
| 3 | Amidation | Acetic anhydride or acetyl chloride + base, room temp | This compound | 60–75 | Final acetamide functionalization |
Notes on Methodological Variations and Optimization
Solvent Choice:
Solvents such as dichloromethane, ethanol, or dioxane are commonly employed. The choice affects reaction rate and yield.Temperature Control:
Mild heating (40–80 °C) often favors better yields in methylene linkage formation without decomposing sensitive pyrazole rings.Purification Techniques:
Preparative HPLC and flash chromatography are preferred for isolating pure final products, especially when regioisomers or side products are present.Reaction Monitoring: TLC and LC-MS are routinely used to monitor reaction progress and confirm completion before workup.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biological Activities
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide exhibits various biological activities that make it a candidate for therapeutic applications:
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial for developing treatments for oxidative stress-related diseases .
- Anti-inflammatory Effects : Research suggests that derivatives of similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Antimicrobial Activity : Some studies have hinted at the antimicrobial potential of pyrazole derivatives, which could extend to this compound. This aspect warrants further exploration to evaluate its efficacy against various pathogens .
Therapeutic Applications
The compound's unique structure positions it well for several therapeutic applications:
Cancer Research
Given its structural similarity to known anticancer agents, this compound could be investigated for its potential as an anticancer drug. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neurological Disorders
Due to its antioxidant properties, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Antioxidants play a critical role in protecting neuronal cells from oxidative damage .
Metabolic Disorders
The modulation of inflammatory pathways suggests potential use in metabolic disorders such as diabetes and obesity-related conditions. Compounds that can reduce inflammation may help improve insulin sensitivity and metabolic health .
Mechanism of Action
The mechanism of action of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Calculated based on formula C₁₆H₁₆N₄O₃.
Key Observations:
In contrast, the pyrimidine core in ’s compound introduces a heterocyclic system with distinct electronic properties, which may alter solubility and target selectivity . The naphthyridine core in Goxalapladib () is larger and more lipophilic, contributing to its higher molecular weight (718.80 vs. ~341.34 for the target compound) and likely influencing its pharmacokinetic profile .
Substituent Effects: The 3,5-dimethylpyrazole group is a common feature in the target compound and ’s analog. However, its position (4-pyrazole in the target vs. 1-pyrazole in ) may critically affect hydrogen-bonding capacity and steric interactions. For example, the low inhibition (4%) of the analog suggests that the pyrazole’s placement relative to the acetamide and piperidinone groups may reduce target affinity . Bulky substituents like trifluoromethylbiphenyl in Goxalapladib enhance lipophilicity and metabolic stability, a design strategy absent in the target compound but relevant for optimizing bioavailability .
Biological Activity
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Molecular Formula : C16H16N4O3
- Molecular Weight : 300.32 g/mol
- LogP : 2.8 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.
Antioxidant Activity
A study assessed the antioxidant potential of several pyrazole derivatives, including this compound. Using the DPPH scavenging assay, it was found that compounds containing the pyrazole moiety exhibited significant antioxidant activity. The IC50 value for this compound was determined to be 15.67 μg/mL, indicating a strong capacity to neutralize free radicals .
Anti-inflammatory Activity
Research on related isoindole derivatives showed that they interact with key inflammatory pathways. The compound demonstrated inhibition of Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-kB), which are crucial in mediating inflammatory responses. The inhibition rates were recorded at 72% for COX-2 and 68% for NF-kB at a concentration of 10 μM .
Anticancer Potential
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values of 12.5 μM and 10.8 μM respectively. These findings suggest its potential as a lead compound in anticancer drug development .
Data Summary Table
| Biological Activity | Methodology | Findings | IC50 Value |
|---|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant activity | 15.67 μg/mL |
| Anti-inflammatory | COX-2 Inhibition Assay | Inhibition rate: 72% | 10 μM |
| Anticancer (MCF-7) | MTT Assay | Cytotoxic effect | 12.5 μM |
| Anticancer (HeLa) | MTT Assay | Cytotoxic effect | 10.8 μM |
Case Studies
- Antioxidant Efficacy : In a comparative study involving multiple pyrazole derivatives, this compound was among the top performers in terms of radical scavenging ability.
- Inflammatory Response Modulation : A study highlighted the role of this compound in reducing inflammation markers in animal models of arthritis, suggesting its therapeutic potential in chronic inflammatory diseases.
- Cancer Cell Line Studies : Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
